molecular formula C8H11NS B1346023 4-(Dimethylamino)thiophenol CAS No. 4946-22-9

4-(Dimethylamino)thiophenol

Cat. No.: B1346023
CAS No.: 4946-22-9
M. Wt: 153.25 g/mol
InChI Key: PQSBRHXGVPVYFJ-UHFFFAOYSA-N
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Safety and Hazards

4-(Dimethylamino)thiophenol is classified as an eye irritant (Category 2A), H319 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-(Dimethylamino)thiophenol plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, this compound can form complexes with metal ions, which can influence the activity of metalloenzymes. The compound’s thiol group allows it to participate in redox reactions, making it a valuable tool in studying oxidative stress and related biochemical pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules. For example, the compound can alter the phosphorylation status of proteins involved in signal transduction, thereby affecting downstream cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins. This can lead to changes in the transcriptional activity of target genes, affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or organ toxicity. These dosage-dependent effects are important for determining the compound’s safety and efficacy in experimental settings .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, the compound can be taken up by cells through specific transporters, allowing it to reach its target sites. Additionally, binding proteins can facilitate the transport and distribution of this compound within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)thiophenol can be synthesized through several methods. One common approach involves the reaction of 4-nitrothiophenol with dimethylamine under reducing conditions. The reduction of the nitro group to an amino group is typically achieved using a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)thiophenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)thiophenol is unique due to the presence of both a dimethylamino group and a thiol group on the aromatic ring. This combination imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

4-(dimethylamino)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBRHXGVPVYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197795
Record name Benzenethiol, p-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4946-22-9
Record name 4-(Dimethylamino)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4946-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, p-(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenethiol, p-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethylamino)benzene-1-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Dimethylamino)thiophenol (4-DMATP) enhance the efficiency of QLEDs?

A1: 4-DMATP, along with other thiophenol derivatives like thiophenol (TP) and 4-methylthiophenol (4-MTP), possesses a negative dipole moment. [] When incorporated into quantum dots (QDs), this negative dipole moment leads to an upshift in the valence band maximum (VBM) of the QDs. [] This reduces the energy gap between the VBM and the highest occupied molecular orbital (HOMO) level of the hole transport layer, facilitating more efficient hole injection. [] This improved charge balance within the QLED results in enhanced device efficiency. []

Q2: What is the impact of 4-DMATP on the performance of all-solution-processed inverted-structure QLEDs?

A2: Incorporating 4-DMATP as a ligand in all-solution-processed inverted-structure QLEDs significantly enhances their performance. [] Devices utilizing 4-DMATP exhibit a remarkable maximum luminance of 106,400 cd m−2, a maximum current efficiency of 98.2 cd A−1, and an external quantum efficiency (EQE) of 24.8%. [] This EQE represents the highest reported value for this type of QLED structure. [] Compared to QLEDs using traditional organic ligands like oleic acid (OA), 4-DMATP leads to a nearly 3-fold improvement in maximum luminance, a 1.57-fold improvement in maximum current efficiency, and a 1.54-fold improvement in EQE. []

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